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Compound of Interest

Compound Name: Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B1192363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

applications, and experimental protocols related to Bis-(N,N'-carboxyl-PEG4)-Cy5, a

bifunctional fluorescent linker critical in the field of bioconjugation and targeted protein

degradation.

Core Properties and Quantitative Data
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical compound featuring a cyanine 5

(Cy5) fluorophore attached to two polyethylene glycol (PEG) chains, each terminating in a

carboxylic acid group. This structure imparts both fluorescence for detection and reactive

handles for covalent conjugation. The hydrophilic PEG4 spacers enhance solubility in aqueous

environments, a crucial factor for biological applications.

The key quantitative data for Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table

below:
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Property Value Reference(s)

Molecular Weight (MW) 887.5 g/mol [1][2]

Chemical Formula C47H67ClN2O12 [1][2]

CAS Number 2107273-44-7 [1][2]

Purity ≥98% [1][2]

Excitation Maximum (λex) 649 nm [1][2]

Emission Maximum (λem) 667 nm [1][2]

Extinction Coefficient 170,000 M⁻¹cm⁻¹ at 649 nm [1][2]

Solubility Water, DMSO, DMF, DCM [1][2]

Storage Conditions -20°C [1][2]

Primary Application: Linker for Proteolysis-
Targeting Chimeras (PROTACs)
A primary application of Bis-(N,N'-carboxyl-PEG4)-Cy5 is in the synthesis of Proteolysis-

Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that

recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][6]

The linker component of a PROTAC is critical as it influences the molecule's solubility, cell

permeability, and the spatial orientation of the POI and E3 ligase, which is essential for the

formation of a stable and productive ternary complex.[1][7] PEG linkers, such as the one in

Bis-(N,N'-carboxyl-PEG4)-Cy5, are favored for their hydrophilicity, flexibility, and

biocompatibility, which can improve the pharmacokinetic properties of the resulting PROTAC.[1]

[6] The terminal carboxyl groups on this molecule serve as attachment points for ligands that

bind to the POI and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.
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PROTAC-mediated protein degradation pathway.

Experimental Protocols: Bioconjugation via Amide
Bond Formation
The terminal carboxylic acid groups of Bis-(N,N'-carboxyl-PEG4)-Cy5 are typically reacted

with primary amine groups on a target molecule (e.g., a POI ligand, an E3 ligase ligand, or an

antibody) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide

chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the

presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The two-step protocol is generally preferred to prevent self-conjugation of molecules that

contain both carboxyl and amine groups.[10] First, the carboxyl groups on the linker are

activated with EDC and NHS to form a more stable NHS ester. After removing excess

activating agents, the amine-containing molecule is added to form the amide bond.[10][11]

General Two-Step EDC/NHS Coupling Protocol
This protocol provides a general framework for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to

an amine-containing molecule. Optimization may be required for specific applications.
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Materials:

Bis-(N,N'-carboxyl-PEG4)-Cy5

Amine-containing molecule (e.g., protein, peptide, small molecule ligand)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8][10]

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Anhydrous DMSO or DMF for initial dissolution of the linker

Desalting column or appropriate chromatography system for purification

Procedure:

Reagent Preparation:

Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 in a small amount of anhydrous DMSO or DMF

to create a stock solution (e.g., 10 mg/mL).

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL or ~50 mM) and Sulfo-NHS (e.g., 20

mg/mL or ~90 mM) in Activation Buffer immediately before use, as EDC is susceptible to

hydrolysis.[11]

Activation of Carboxyl Groups:

Dilute the Bis-(N,N'-carboxyl-PEG4)-Cy5 stock solution in Activation Buffer.

Add EDC and Sulfo-NHS to the linker solution. A molar excess (typically 2-10 fold) of EDC

and Sulfo-NHS over the linker is recommended.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]
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Conjugation to Amine-Containing Molecule:

Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is a protein,

ensure it has been buffer-exchanged to remove any buffers containing primary amines

(like Tris).

Add the activated linker solution to the amine-containing molecule solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.[11]

Quenching the Reaction:

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to

deactivate any unreacted NHS esters.[9]

Incubate for an additional 15-30 minutes at room temperature.

Purification:

Purify the resulting conjugate using a desalting column, dialysis, or an appropriate

chromatography method (e.g., size-exclusion or reverse-phase chromatography) to

remove excess reagents and unreacted molecules.

The following diagram outlines the experimental workflow for this bioconjugation protocol.
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Experimental workflow for EDC/NHS bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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